molecular formula C24H19NO6 B11158469 N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide

Cat. No.: B11158469
M. Wt: 417.4 g/mol
InChI Key: XFSIFSWZOHMTDC-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a hydroxyphenyl group and a methoxy-2-oxo-2H-chromen-3-yl group, which are linked through a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Chromen-3-yl Intermediate: The chromen-3-yl intermediate can be synthesized through a cyclization reaction involving a suitable precursor such as a coumarin derivative.

    Coupling Reaction: The chromen-3-yl intermediate is then coupled with a hydroxyphenyl acetamide derivative under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and large-scale reactors, as well as stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The chromen-3-yl group can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogenating agents or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide: Lacks the chromen-3-yl group.

    2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide: Lacks the hydroxyphenyl group.

Uniqueness

N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is unique due to the presence of both the hydroxyphenyl and chromen-3-yl groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H19NO6

Molecular Weight

417.4 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetamide

InChI

InChI=1S/C24H19NO6/c1-29-21-4-2-3-16-13-20(24(28)31-23(16)21)15-5-11-19(12-6-15)30-14-22(27)25-17-7-9-18(26)10-8-17/h2-13,26H,14H2,1H3,(H,25,27)

InChI Key

XFSIFSWZOHMTDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)NC4=CC=C(C=C4)O

Origin of Product

United States

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